molecular formula C15H19NO3 B2646847 (1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid CAS No. 1824969-10-9

(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B2646847
CAS RN: 1824969-10-9
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-WCFLWFBJSA-N
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Description

(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, also known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.

Scientific Research Applications

Pharmaceutical Intermediates

(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid: serves as a valuable pharmaceutical intermediate. Its structural features make it an attractive candidate for drug development. Researchers explore its potential in synthesizing novel compounds with therapeutic properties. By modifying the side chains or functional groups, scientists can create derivatives that target specific biological pathways or diseases .

Peptide Synthesis

Peptides play crucial roles in biological processes, and their synthesis often involves protecting groups. (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid (also known as Boc-cycloleucine) is used as a building block in peptide synthesis. Its cyclopentane ring provides stability, while the phenylpropanoyl group allows for further functionalization. Researchers incorporate this compound into peptide sequences to study protein-protein interactions, enzyme-substrate binding, and receptor-ligand interactions .

Chiral Resolving Agent

Chirality is essential in drug design, as enantiomers often exhibit different pharmacological activities. (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid acts as a chiral resolving agent. By selectively crystallizing one enantiomer, researchers can separate racemic mixtures into their individual components. This process aids in obtaining pure enantiomers for drug development or asymmetric synthesis .

Crystal Engineering

The crystal structure of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid provides insights into molecular packing and intermolecular interactions. Crystal engineering studies involve analyzing the arrangement of molecules in the solid state. Researchers investigate hydrogen bonding patterns, crystal symmetry, and packing motifs. Such knowledge informs drug formulation, stability, and solubility .

Computational Chemistry

Researchers employ computational methods to predict the behavior of molecules. By simulating the interactions of (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid with other molecules, they gain insights into its reactivity, binding affinity, and thermodynamic properties. Computational chemistry aids in rational drug design, predicting bioavailability, and understanding reaction mechanisms.

properties

IUPAC Name

(1S,3R)-3-[[(2S)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-WCFLWFBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid

CAS RN

1824969-10-9
Record name (1S,3R)-3-[(2S)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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